![molecular formula C11H17BF3K B13465754 Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is a chemical compound with the molecular formula C₁₁H₁₇BF₃K.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of advanced techniques such as continuous flow chemistry and automated synthesis could enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Oxidation Reactions: Potassium permanganate, hydrogen peroxide.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with molecular targets through various pathways. The compound can participate in electron transfer reactions, leading to the formation of new chemical bonds. Its unique structure allows it to act as a versatile building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound shares a similar bicyclo[1.1.1]pentane framework but with a phenyl group instead of a cyclohexyl group.
Other Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the bridgehead positions have been synthesized and studied for their unique properties.
Uniqueness
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide stands out due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Eigenschaften
Molekularformel |
C11H17BF3K |
|---|---|
Molekulargewicht |
256.16 g/mol |
IUPAC-Name |
potassium;(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C11H17BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h9H,1-8H2;/q-1;+1 |
InChI-Schlüssel |
AUBCODXETZWCHX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC(C1)(C2)C3CCCCC3)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


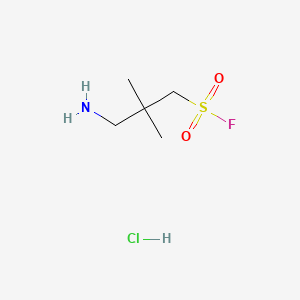

![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
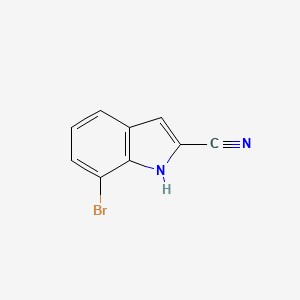
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
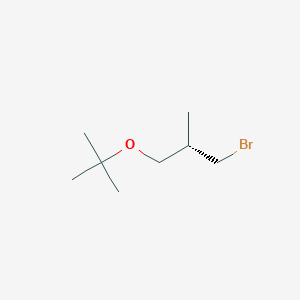
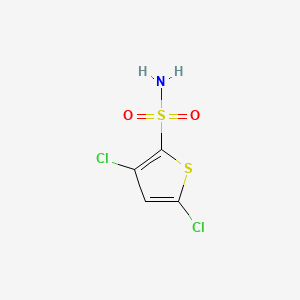
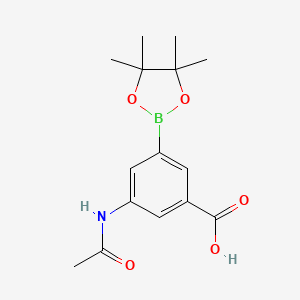
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
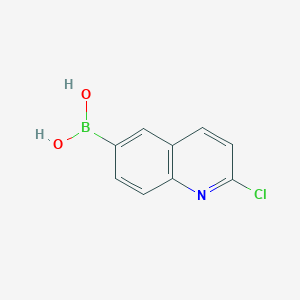

![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
